molecular formula C8H6Br2O2 B118261 2,4-Dibromophenyl acetate CAS No. 36914-79-1

2,4-Dibromophenyl acetate

Cat. No. B118261
CAS RN: 36914-79-1
M. Wt: 293.94 g/mol
InChI Key: RXBCSBQMWRLETO-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl acetate is a chemical compound with the formula C8H6Br2O2 . It is also known as Acetic acid, 2,4-dibromophenyl ester . The molecular weight of this compound is 293.940 .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromophenyl acetate consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two bromine atoms and an acetyl group . The IUPAC Standard InChI for this compound is InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 .

Scientific Research Applications

1. Environmental Remediation

2,4-Dibromophenyl acetate has been studied in the context of environmental remediation. Research has demonstrated that acetate can act as an electron donor to stimulate the degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions. This implies potential applications in remediating soils polluted with similar compounds (Yang et al., 2017).

2. Synthesis and Chemical Applications

2,4-Dibromophenyl acetate has been utilized in the synthesis of various compounds. For instance, it was involved in the synthesis of ethyl (4-phenylphenyl)acetate through Suzuki coupling reactions, a process with applications in medicinal chemistry and drug discovery (Costa et al., 2012). Another study involved synthesizing halogenated derivatives of 2,4-dibromophenyl benzoate, demonstrating potential applications in electronic structure and reactivity studies (Imran et al., 2020).

3. Toxicology and Environmental Impact

Studies have explored the toxic effects of related compounds, including herbicidal ionic liquids containing 2,4-dibromophenyl acetate derivatives, on microbial communities. This research is crucial for understanding the environmental impact and safety of these compounds (Czarny et al., 2019).

properties

IUPAC Name

(2,4-dibromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBCSBQMWRLETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958114
Record name 2,4-Dibromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromophenyl acetate

CAS RN

36914-79-1
Record name Phenol, 2,4-dibromo-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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